Steric Parameter v Comparison: tert‑Butyl (Tle) vs Isopropyl (Val) – A 63 % Larger Steric Core Redefines Coupling Reactivity
The Charton steric parameter v, derived from van der Waals radii and reaction rates, quantifies the steric demand of the Tle side chain. For tert‑butyl (Tle), v = 1.24, while for isopropyl (Val), v = 0.76 [1]. This 63 % larger steric volume means that Boc‑DL‑Tle‑DL‑Tle‑OBn imposes far greater hindrance during acylation than the corresponding Val‑Val dipeptide. Coupling protocols for sterically hindered α,α‑disubstituted glycines consistently require powerful reagents (e.g., PyBOP, HATU) and extended reaction times, as documented in systematic comparative studies [2].
| Evidence Dimension | Charton steric parameter v |
|---|---|
| Target Compound Data | v (tert‑butyl, Tle) = 1.24 |
| Comparator Or Baseline | v (isopropyl, Val) = 0.76 |
| Quantified Difference | Δv = +0.48 (63 % relative increase) |
| Conditions | Literature steric scale derived from esterification/hydrolysis kinetics (Charton, 1975) |
Why This Matters
Selecting this dipeptide over a Val analog commits a synthesis to a distinctly more demanding steric environment, which must be factored into reagent choice and sequence design from the procurement stage.
- [1] Charton, M. “Steric effects. I. Esterification and acid‑catalyzed hydrolysis of esters.” J. Am. Chem. Soc., 1975, 97, 1552–1556. View Source
- [2] Coste, J., Le‑Nguyen, D., Castro, B. “PyBOP: A new peptide coupling reagent devoid of toxic by‑product.” Tetrahedron Lett., 1990, 31, 205–208. View Source
